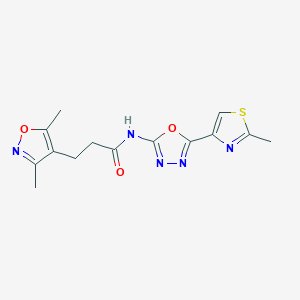

![molecular formula C17H19N5OS B2532136 N,N-Diethyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide CAS No. 483984-63-0](/img/structure/B2532136.png)

N,N-Diethyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazolo[3,4-d]pyrimidine is a type of heterocyclic aromatic organic compound. It’s a fused ring system that is part of various pharmacologically active compounds .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives has been a subject of interest in recent years. Various synthetic strategies have been reported, including multicomponent approaches, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .

Molecular Structure Analysis

The pyrazolo[3,4-d]pyrimidine core is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms and three carbon atoms .

Chemical Reactions Analysis

The chemical reactions involving pyrazolo[3,4-d]pyrimidine derivatives can be quite diverse, depending on the substituents attached to the core structure .

Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-d]pyrimidine derivatives can vary widely, depending on their specific chemical structure .

Wissenschaftliche Forschungsanwendungen

Radioligand Development for PET Imaging

A notable application of derivatives closely related to N,N-Diethyl-2-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)-acetamide is in the development of radioligands for positron emission tomography (PET) imaging. These compounds, including the DPA-714 derivative, have been synthesized and evaluated for their ability to label the translocator protein (18 kDa) with fluorine-18. This enables in vivo imaging of neuroinflammatory processes, which is crucial for understanding various neurological disorders (Dollé et al., 2008); (Damont et al., 2015).

Synthesis for Peripheral Benzodiazepine Receptor Studies

These compounds have also been synthesized for studying peripheral benzodiazepine receptors (PBRs), which play a role in neurodegenerative disorders. The synthesized fluorinated compounds have shown high in vitro affinity and selectivity for PBRs, making them promising candidates for imaging PBR expression in conditions like Alzheimer's disease (Fookes et al., 2008).

Cancer Imaging

Another application is in cancer imaging, where derivatives of this compound have been explored as translocator protein (TSPO) ligands. These ligands, after being radiolabeled with fluorine-18, can serve as potent probes for molecular imaging of TSPO-expressing cancers, providing insights into tumor proliferation and the efficacy of therapeutic interventions (Tang et al., 2013).

Anticancer Activity

Additionally, some derivatives have been tested for their anticancer activity. For instance, specific acetamide derivatives have shown appreciable growth inhibitory effects against various cancer cell lines, highlighting the potential of these compounds in cancer chemotherapy (Al-Sanea et al., 2020).

Synthesis and Evaluation of Antimicrobial Agents

Derivatives of this compound have also been synthesized and evaluated for their antimicrobial activities. The development of these heterocycles incorporating antipyrine moiety has shown promising results against various microbial strains, indicating the versatility of these compounds in developing new antimicrobial agents (Bondock et al., 2008).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N,N-diethyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c1-3-21(4-2)15(23)11-24-17-14-10-20-22(16(14)18-12-19-17)13-8-6-5-7-9-13/h5-10,12H,3-4,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIZMYFGQFZPJAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CSC1=NC=NC2=C1C=NN2C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(Difluoromethyl)-4-iodopyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2532058.png)

![N-(2-(1H-indol-3-yl)ethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2532059.png)

![6-isopropyl-3-{[4-(3-methoxyphenyl)piperazino]carbonyl}isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2532060.png)

![N1-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2532065.png)

![[(5,6-Dimethyl-3-pyridinyl)methyl]amine dihydrochloride](/img/no-structure.png)

![2-Butyl-6-(2,5-dimethoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532069.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2532074.png)

![4-Methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]thiadiazole-5-carboxamide](/img/structure/B2532075.png)